molecular formula C19H20O10P2 B14915863 2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid

2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid

Cat. No.: B14915863
M. Wt: 470.3 g/mol
InChI Key: AIKDACNYRKIGJT-UHFFFAOYSA-N
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Description

2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid is a complex organic compound with a molecular formula of C19H20O10P2 and a molecular weight of 470.3 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety, a dihydroisobenzofuran ring, and multiple phosphoryl groups. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s phosphoryl groups can participate in phosphorylation reactions, which are crucial in various biochemical processes. Additionally, the benzoic acid moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid is unique due to its combination of a benzoic acid moiety, a dihydroisobenzofuran ring, and multiple phosphoryl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .

Properties

Molecular Formula

C19H20O10P2

Molecular Weight

470.3 g/mol

IUPAC Name

2-[dimethoxyphosphoryl-[methoxy-(3-oxo-1H-2-benzofuran-1-yl)phosphoryl]oxymethyl]benzoic acid

InChI

InChI=1S/C19H20O10P2/c1-25-30(23,26-2)19(14-10-6-4-8-12(14)16(20)21)29-31(24,27-3)18-15-11-7-5-9-13(15)17(22)28-18/h4-11,18-19H,1-3H3,(H,20,21)

InChI Key

AIKDACNYRKIGJT-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1C2=CC=CC=C2C(=O)O1)OC(C3=CC=CC=C3C(=O)O)P(=O)(OC)OC

Origin of Product

United States

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